3,5-Difluorobenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Difluorobenzaldehyde oxime is a chemical compound that has garnered attention in various fields of research due to its unique properties and potential applications. It is characterized by the presence of two fluorine atoms at the 3 and 5 positions on the benzene ring and an oxime functional group attached to the aldehyde group. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Difluorobenzaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine. This reaction typically occurs under reflux conditions in an alcoholic solvent, yielding the oxime as a solid product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method is the solvent-free grinding approach, where 3,5-difluorobenzaldehyde and hydroxylamine hydrochloride are ground together in the presence of a catalyst like bismuth oxide (Bi2O3). This method is environmentally friendly, as it minimizes waste and does not require the use of organic solvents .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Difluorobenzaldehyde oxime undergoes various chemical reactions, including:
Reduction: The oxime group can be reduced to an amine using reducing agents such as hydrosilanes in the presence of a catalyst like tris(pentafluorophenyl)borane.
Common Reagents and Conditions
Reduction: Hydrosilanes and tris(pentafluorophenyl)borane as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: Secondary amines.
Substitution: Various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Difluorobenzaldehyde oxime has diverse applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions, providing insights into biochemical pathways.
Wirkmechanismus
The mechanism of action of 3,5-Difluorobenzaldehyde oxime involves its interaction with molecular targets through its oxime and fluorine functional groups. The oxime group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity and protein function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Difluorobenzaldehyde
- 2,5-Difluorobenzaldehyde
- 2,4-Difluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
Uniqueness
3,5-Difluorobenzaldehyde oxime stands out due to the presence of both fluorine atoms and the oxime group, which confer unique reactivity and stability. Compared to other difluorobenzaldehyde derivatives, the oxime functional group allows for additional chemical transformations and applications in various fields .
Eigenschaften
Molekularformel |
C7H5F2NO |
---|---|
Molekulargewicht |
157.12 g/mol |
IUPAC-Name |
N-[(3,5-difluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5F2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-4,11H |
InChI-Schlüssel |
NINQBDWXDZJNJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1F)F)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.